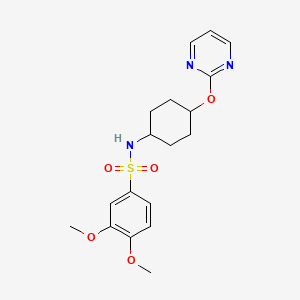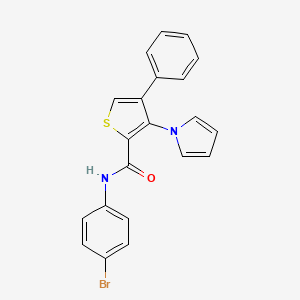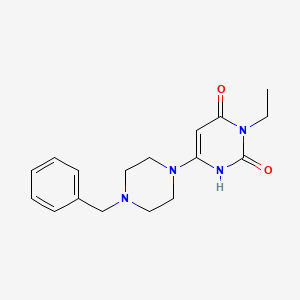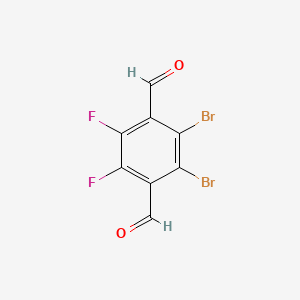
3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of PI3K, Akt, mTOR, JAK, and STAT proteins. These proteins play a crucial role in cell growth, survival, and proliferation. Inhibition of these proteins leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide have been studied extensively. The compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to reduce inflammation and pain in animal models. The compound has been shown to have a good safety profile and does not cause any significant toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide in lab experiments include its ability to inhibit multiple signaling pathways, its low toxicity profile, and its potential therapeutic applications. However, the limitations of using this compound include its complex synthesis process, its low solubility in aqueous solutions, and its limited availability.
Direcciones Futuras
There are several future directions for the study of 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide. Some of these directions include:
1. Studying the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and autoimmune disorders.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Studying the mechanism of action of this compound in more detail to identify new targets for drug development.
4. Investigating the potential of this compound as a combination therapy with other drugs.
5. Studying the pharmacokinetics and pharmacodynamics of this compound in human trials.
In conclusion, 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a promising compound with potential therapeutic applications. Its ability to modulate multiple signaling pathways makes it an attractive target for drug development. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide involves a multi-step process. The starting materials for the synthesis are 3,4-dimethoxybenzenesulfonyl chloride and (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanamine. The reaction involves the use of a base such as sodium hydroxide or potassium carbonate and a solvent such as dichloromethane or acetonitrile. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its ability to modulate various biological pathways such as the PI3K/Akt/mTOR pathway and the JAK/STAT pathway.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-24-16-9-8-15(12-17(16)25-2)27(22,23)21-13-4-6-14(7-5-13)26-18-19-10-3-11-20-18/h3,8-14,21H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJKCTMNSANAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2788651.png)
![[(4-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B2788652.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788655.png)
![4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2788656.png)


![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)


![N-(2,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788668.png)
methanone](/img/structure/B2788671.png)

![1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide](/img/structure/B2788673.png)